molecular formula C18H18ClN3O B2364251 (1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448132-85-1

(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2364251
CAS No.: 1448132-85-1
M. Wt: 327.81
InChI Key: PCXJMAFCSQWXPW-UHFFFAOYSA-N
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Description

(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C18H18ClN3O and its molecular weight is 327.81. The purity is usually 95%.
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Biological Activity

The compound (1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone , a pyrrolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a 4-chlorophenyl group and a cyclopentyl moiety linked to a pyrrolo[3,4-d]pyrimidine scaffold. This unique combination is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily as a kinase inhibitor , which positions it as a candidate for cancer therapy. Kinases are critical in various cellular processes, including proliferation and survival, making them pivotal targets in cancer treatment.

Key Biological Activities:

  • Kinase Inhibition : The compound has shown potential in inhibiting Src family kinases (SFKs), which are implicated in tumor growth and metastasis .
  • Anticancer Properties : Studies have indicated its efficacy against various cancer cell lines, suggesting its role in cancer chemotherapy .
  • Antimicrobial Activity : Some derivatives of pyrrolo[3,4-d]pyrimidines have demonstrated antibacterial properties against strains like Salmonella typhi and Bacillus subtilis .

The mechanism of action involves the compound's ability to bind to the active sites of specific kinases, leading to the inhibition of their activity. This disruption affects key signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their derivatives:

  • Anticancer Activity :
    • A study highlighted the effectiveness of pyrrolo[3,4-d]pyrimidine derivatives in inhibiting tumor cell proliferation. The compound was tested against various cancer lines, showing significant cytotoxic effects .
  • Enzyme Inhibition :
    • In vitro assays demonstrated that related compounds exhibited strong inhibitory action against acetylcholinesterase (AChE) and urease enzymes, which are crucial for various physiological processes .
  • Binding Affinity Studies :
    • Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. These studies reveal how structural modifications can enhance binding affinity and biological activity .

Data Tables

Activity TypeTarget/PathwayReference
Kinase InhibitionSrc Family Kinases
Anticancer ActivityVarious Cancer Cell Lines
Enzyme InhibitionAcetylcholinesterase
Antimicrobial ActivitySalmonella typhi, B. subtilis

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c19-15-5-3-14(4-6-15)18(7-1-2-8-18)17(23)22-10-13-9-20-12-21-16(13)11-22/h3-6,9,12H,1-2,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJMAFCSQWXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC4=CN=CN=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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